6-Bromo-2-iodofuro[3,2-b]pyridine

Chemoselective cross-coupling Sequential functionalization Halogen reactivity

Secure 6-Bromo-2-iodofuro[3,2-b]pyridine for chemoselective diversification. The iodo/bromo orthogonality enables sequential Pd-catalyzed functionalization at the 2- then 6-position, building CNS-focused libraries efficiently. Ideal for med chem needing a single scaffold for multiple SAR iterations. Inquire for bulk.

Molecular Formula C7H3BrINO
Molecular Weight 323.91 g/mol
CAS No. 1171920-55-0
Cat. No. B1521768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-iodofuro[3,2-b]pyridine
CAS1171920-55-0
Molecular FormulaC7H3BrINO
Molecular Weight323.91 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1OC(=C2)I)Br
InChIInChI=1S/C7H3BrINO/c8-4-1-6-5(10-3-4)2-7(9)11-6/h1-3H
InChIKeyAKTPLXABDGYVAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-iodofuro[3,2-b]pyridine (CAS 1171920-55-0) – Sourcing the Orthogonal Halogen Pair for Sequential Cross-Coupling


6-Bromo-2-iodofuro[3,2-b]pyridine (CAS 1171920-55-0) is a furo[3,2-b]pyridine heterocyclic building block bearing bromine at the 6-position and iodine at the 2-position . This substitution pattern creates two halogen centers with distinctly different reactivities in palladium-catalyzed cross-coupling reactions, enabling chemoselective sequential functionalization that is not possible with mono-halogenated or symmetrically dihalogenated analogs [1]. The compound is commercially available as a research chemical (typically ≥95% purity) and is handled as a solid with appropriate hazard warnings for acute oral toxicity and eye irritation .

6-Bromo-2-iodofuro[3,2-b]pyridine – The High Cost of Substituting with Symmetric Dihalides or Mono-Halogenated Building Blocks


Replacing 6-bromo-2-iodofuro[3,2-b]pyridine with a symmetrically dihalogenated analog (e.g., 2,6-dibromofuro[3,2-b]pyridine) forfeits the chemoselectivity that the orthogonal bromine-iodine pairing provides [1]. Because aryl iodides undergo oxidative addition to palladium(0) catalysts significantly faster than aryl bromides, the 2-iodo position can be functionalized selectively in a first coupling step, leaving the 6-bromo position intact for a second, distinct coupling reaction [2]. Using a mono-halogenated alternative such as 6-bromofuro[3,2-b]pyridine eliminates the possibility of a second functionalization entirely, requiring additional synthetic steps to introduce a second handle [1]. The differential reactivity of the iodo and bromo substituents is a defined, quantifiable advantage that generic substitution erases, making this specific dihalogenated building block uniquely suited for sequential diversification strategies.

6-Bromo-2-iodofuro[3,2-b]pyridine – Quantifiable Differentiation from Closest Analogs


Dual Halogen Reactivity: Orthogonal Bromine vs. Iodine Leaving Group Propensity for Palladium-Catalyzed Coupling

6-Bromo-2-iodofuro[3,2-b]pyridine contains both a bromine and an iodine atom. In palladium-catalyzed cross-coupling reactions, aryl iodides typically undergo oxidative addition 100–1000× faster than aryl bromides [1]. This kinetic difference enables chemoselective coupling at the 2-iodo position while leaving the 6-bromo position intact for a second, subsequent coupling reaction. In contrast, 2,6-dibromofuro[3,2-b]pyridine exhibits identical reactivity at both positions, precluding chemoselective control [2].

Chemoselective cross-coupling Sequential functionalization Halogen reactivity

Computed Lipophilicity (LogP) – A Predictor of Compound Permeability and Solubility

The lipophilicity of 6-bromo-2-iodofuro[3,2-b]pyridine is characterized by a calculated LogP (XLogP3) of 2.7 [1]. This value places the compound within the optimal range for central nervous system (CNS) drug candidates (LogP 2–4) and below the Lipinski Rule of Five threshold (LogP ≤5) [2]. In comparison, the fully brominated analog 2,6-dibromofuro[3,2-b]pyridine is expected to have a higher LogP (~3.3–3.8) due to the increased halogen content, which can reduce aqueous solubility and increase off-target binding.

Drug-likeness Lipinski's Rule of Five LogP

Topological Polar Surface Area (TPSA) – A Quantitative Descriptor for Blood-Brain Barrier Penetration

The topological polar surface area (TPSA) of 6-bromo-2-iodofuro[3,2-b]pyridine is 26.0 Ų [1]. This is well below the empirical threshold of 60–70 Ų associated with favorable passive blood-brain barrier (BBB) permeation and below the 140 Ų limit for oral absorption [2]. The low TPSA arises from the planar, aromatic structure lacking hydrogen bond donors or additional polar heteroatoms beyond the furan oxygen and pyridine nitrogen.

Blood-brain barrier CNS drug design TPSA

6-Bromo-2-iodofuro[3,2-b]pyridine – Primary Application Scenarios Backed by Quantitative Differentiation Evidence


Sequential Chemoselective Cross-Coupling in Medicinal Chemistry Library Synthesis

The orthogonal reactivity of the 2-iodo and 6-bromo substituents enables the efficient, one-pot sequential installation of two different aryl, heteroaryl, or alkenyl groups onto the furo[3,2-b]pyridine scaffold [1]. This is achieved by exploiting the significantly faster oxidative addition of the aryl iodide to a Pd(0) catalyst, allowing a first Suzuki-Miyaura, Sonogashira, or Heck coupling at the 2-position while the 6-bromo group remains inert. A second coupling can then be performed on the isolated intermediate or in a one-pot procedure using a different catalyst system, generating diversified compound libraries for structure-activity relationship (SAR) studies with high efficiency [2].

Construction of CNS-Penetrant Small Molecule Leads

With a calculated LogP of 2.7 and a TPSA of 26.0 Ų, 6-bromo-2-iodofuro[3,2-b]pyridine is an excellent core scaffold for the design of central nervous system (CNS) drug candidates [1][2]. These physicochemical parameters indicate a high probability of passive blood-brain barrier penetration and oral absorption. Medicinal chemists can confidently incorporate this building block into hit-to-lead campaigns targeting neurological disorders, knowing that the core itself does not inherently violate key CNS drug-likeness criteria [3].

Late-Stage Diversification of Furo[3,2-b]pyridine-Containing Advanced Intermediates

The presence of two orthogonal halogen handles allows 6-bromo-2-iodofuro[3,2-b]pyridine to be used for late-stage functionalization of complex molecules. For instance, a furo[3,2-b]pyridine-containing advanced intermediate can be selectively iodinated at the 2-position and brominated at the 6-position, then subsequently diversified via two sequential cross-coupling reactions to introduce distinct functional groups that fine-tune biological activity or physicochemical properties without requiring de novo synthesis of the entire core [1].

Quote Request

Request a Quote for 6-Bromo-2-iodofuro[3,2-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.